molecular formula C14H16FN3O3S B2825925 N-({5-[(2-ethoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide CAS No. 872613-86-0

N-({5-[(2-ethoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide

Cat. No.: B2825925
CAS No.: 872613-86-0
M. Wt: 325.36
InChI Key: GKJWBBOAULNQLM-UHFFFAOYSA-N
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Description

N-({5-[(2-ethoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the fluorobenzamide moiety, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({5-[(2-ethoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Introduction of the Ethoxyethylsulfanyl Group: The ethoxyethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethoxyethyl halides and thiol derivatives.

    Coupling with 4-Fluorobenzamide: The final step involves coupling the oxadiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the fluorobenzamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-({5-[(2-ethoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide is not fully understood. it is likely to interact with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the fluorobenzamide moiety may play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • N-[(5-{[2-(1-Azepanyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide
  • N-(5-Methyl-1,3-thiazol-2-yl)-2-{[5-((Un)Substituted-Phenyl)1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Comparison:

  • Structural Differences: The presence of different substituents on the oxadiazole ring or the benzamide moiety can significantly alter the chemical and biological properties of these compounds.
  • Biological Activity: While similar compounds may exhibit comparable biological activities, the specific substituents can enhance or reduce their potency and selectivity.
  • Unique Features: N-({5-[(2-ethoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide is unique due to the combination of the ethoxyethylsulfanyl group and the fluorobenzamide moiety, which may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S/c1-2-20-7-8-22-14-18-17-12(21-14)9-16-13(19)10-3-5-11(15)6-4-10/h3-6H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJWBBOAULNQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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